molecular formula C7H7BrN2O3 B1648378 Methyl 6-bromo-3-methoxypyrazine-2-carboxylate CAS No. 259794-06-4

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Cat. No. B1648378
M. Wt: 247.05 g/mol
InChI Key: YWGAPWVOZUZZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787544B2

Procedure details

In 100 ml of concentrated sulfuric acid is dissolved 17.00 g of methyl 6-bromo-3-amino-2-pyrazinecarboxylate obtained according to the method described in literature [J. Am. Chem. Soc., 2798-2800 (1949)]. At an ice-cooled temperature, 10.11 g of sodium nitrite is added to the suspension, which is stirred for 30 minutes. The reaction mixture is poured into 920 mL of methanol, and heated under reflux for 5 hours. The reaction mixture is cooled and then concentrated under reduced pressure. The residue thus obtained is added to a mixture of 500 mL of ice water and 600 mL of chloroform and separated into layers. The organic layer is washed successively with saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. Then, the solvent is distilled off under reduced pressure to obtain 6.30 g of methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5](N)=[N:4][CH:3]=1.N([O-])=O.[Na+].[CH3:17][OH:18].C(Cl)(Cl)Cl>S(=O)(=O)(O)O>[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([O:18][CH3:17])=[N:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
920 mL
Type
reactant
Smiles
CO
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
600 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
17 g
Type
reactant
Smiles
BrC1=CN=C(C(=N1)C(=O)OC)N
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
is added to the suspension, which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
separated into layers
WASH
Type
WASH
Details
The organic layer is washed successively with saturated aqueous solution of sodium hydrogen carbonate, water and saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent is distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CN=C(C(=N1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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